molecular formula C22H23N3O5 B012862 2-(1-Ethoxycarbonyl-1-ethyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine CAS No. 108734-80-1

2-(1-Ethoxycarbonyl-1-ethyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine

Cat. No.: B012862
CAS No.: 108734-80-1
M. Wt: 409.4 g/mol
InChI Key: IDHLTDILBLXCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Gamma-amino-beta-hydroxybutyric acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Gamma-amino-beta-hydroxybutyric acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Gamma-amino-beta-hydroxybutyric acid is structurally similar to several other compounds, including:

Gamma-amino-beta-hydroxybutyric acid is unique due to its dual action on both gamma-aminobutyric acid A and B receptors, making it a versatile compound in both research and therapeutic applications .

Properties

CAS No.

108734-80-1

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate

InChI

InChI=1S/C22H23N3O5/c1-5-30-21(26)14(2)25-22(27)23-19(15-6-10-17(28-3)11-7-15)20(24-25)16-8-12-18(29-4)13-9-16/h6-14H,5H2,1-4H3

InChI Key

IDHLTDILBLXCDR-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Synonyms

1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-methy l-3-oxo-, ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.